molecular formula C12H12F2O3 B133293 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde CAS No. 151103-09-2

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Cat. No. B133293
M. Wt: 242.22 g/mol
InChI Key: AHVVCELVGCPYGI-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CPDM-DFMBA) is an organic compound with the formula C8H7O2F2. It is a colorless liquid with a faint odor and is soluble in organic solvents. CPDM-DFMBA is a cyclopropylmethoxybenzaldehyde derivative, which is a type of aldehyde with a cyclopropyl group and a methoxy group. It has been studied for its potential applications in various scientific fields, including medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde has been studied for its synthesis process. A study demonstrates its synthesis from 3,4-dihydroxybenzaldehyde, with an overall yield of about 62%, showcasing a simple and low-cost route suitable for large-scale preparation (Zhou Hai-yan, 2013).
  • Another research discusses the synthesis of an impurity in crude Roflumilast, which is derived from 3,4-dihydroxybenzaldehyde, indicating the compound's role in pharmaceutical manufacturing (Han Zhang et al., 2014).

Green Chemistry Applications

  • The compound's derivative, 3-(methoxycarbonyl)coumarin, was synthesized in an ionic liquid in an experiment for undergraduate organic chemistry classes, highlighting its educational value and application in green chemistry (Pedro Verdía et al., 2017).

Oxidation and Catalysis Studies

  • A study on the oxidation of various methoxy benzaldehydes, including derivatives similar to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, provides insights into their reaction mechanisms and potential applications in catalysis (V. Malik et al., 2016).

Photocatalytic Applications

  • Research on the photocatalytic conversion of benzyl alcohol to benzaldehyde in an aqueous medium using metal-free catalysts based on graphitic carbon nitride demonstrates a potential application area for similar benzaldehyde compounds (M. J. Lima et al., 2017).

Spectroscopic and Structural Analysis

  • Comparative analysis of molecular structure and vibrational spectral studies of substituted benzaldehydes, including those structurally related to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, offer insights into their chemical properties and potential applications in materials science (B. Yadav et al., 2018).

properties

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVVCELVGCPYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597012
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597012
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Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

CAS RN

151103-09-2
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

To a mixture of 4-difluoromethoxy-3-hydroxy-benzaldehyde (5.0 g, 27 mmol) and potassium carbonate (5.5 g, 40 mmol) in dimethylformamide (30 ml) under inert atmosphere at 60° C. was added bromoethylcyclopropane (5 g, 37 mmol). The mixture was stirred and heated at 65° C. After 1.5 hour, the mixture was allowed to cool and was filtered. The filtrate was concentrated under reduced pressure. The mixture was extracted with ethyl acetate (2×25 ml) and water (25 ml). The organic layer was washed with water (25 ml), brine (25 ml) and dried over magnesium sulfate. The solvent was removed in vacuo to give 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde as an oil (6.4 g, 100%). 1HNMR (CDCl3): δ 0.38–0.44 (m, 2H), 0.62–0.75 (m, 2H), 1.15–1.36 (m, 1H), 3.98 (d, J=4.5 Hz, 2H), 6.78 (t, JH-F=75 Hz, 1H), 7.30–7.50 (m, 3H), 9.96 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of K2CO3 (1.05 eq), 4.86 g of KI (0.1 eq) and 220 mL of dimethylsulphoxide (DMSO) were loaded in a reactor. The mixture was heated at 70° C. and kept for 1 h. A mixture previously prepared of 42.65 g of bromomethyl cyclopropane (1.08 eq) and 110 mL of DMSO was added for 1 hour. The reaction was kept for 3 h at 70° C., and then cooled at room temperature. Once the temperature was reached, 375 mL of toluene was added. The suspension was filtered to remove the remaining K2CO3, and then it was cooled at 0-5° C., and 375 mL of deionised water were loaded. The phases were separated and the organic phase was washed twice with 55 mL of deionised water. The solvent was removed at reduced pressure, obtaining 70 g (yield 99%) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde as a viscous yellowish fluid.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
42.42 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
42.65 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-(difluoromethoxy)-3-hydroxybenzaldehyde (18.4 g, 98 mmol) in DMF (200 ml), potassium carbonate (29.7 g, 215 mmol) and KI (16.3 g, 98 mmol) were added followed by (bromomethyl)cyclopropane (14.28 ml, 148 mmol), and the resulting suspension was stirred at RT for 24 hours. The mixture was poured into water (800 ml) and extracted with diethyl ether (3×300 ml); the combined organic layers were dried over Na2SO4 and the solvent was removed under vacuum affording 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (22.5 g, 93 mmol, 94.8% yield, MS/ESI+ 243.1 [MH]+). This product was used without purification.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
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3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
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3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
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3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
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3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Reactant of Route 6
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3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Citations

For This Compound
4
Citations
SK Paul, UN Dash - Mass Spectrometry Letters, 2015 - oak.go.kr
Roflumilast analogs are a group of drugs which act as selective photodiesterase (PDE-4) inhibitor for the treatment severe chronic pulmonary disease associated with chronic …
Number of citations: 3 oak.go.kr
JN Gohel, KS Lunagariya, KM Kapadiya… - …, 2018 - Wiley Online Library
In current research scenario, an efficient synthesis has been developed for novel tetrazole scaffolds by single step multicomponent reaction. One of the most promising pathways is Ugi …
Y Lin, P Huang, S Liu, L Sima, L Chen… - Research on Chemical …, 2013 - Springer
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, …
Number of citations: 8 link.springer.com
F Tan - Advanced Materials Research, 2013 - Trans Tech Publ
A reversed phase HPLC method was developed and validated for analysis of roflumilast, its related substances and degradation products, using Ecosil C18 column (250×4.6 mm, 5 μm) …
Number of citations: 8 www.scientific.net

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